molecular formula C16H14ClF3N6O4 B2993987 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-N-({[(4-nitrobenzyl)oxy]amino}methylene)-1-hydrazinecarboxamide CAS No. 321433-41-4

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-N-({[(4-nitrobenzyl)oxy]amino}methylene)-1-hydrazinecarboxamide

Cat. No.: B2993987
CAS No.: 321433-41-4
M. Wt: 446.77
InChI Key: GOTWEMUKNUUVJT-UHFFFAOYSA-N
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Description

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-N-({[(4-nitrobenzyl)oxy]amino}methylene)-1-hydrazinecarboxamide is a useful research compound. Its molecular formula is C16H14ClF3N6O4 and its molecular weight is 446.77. The purity is usually 95%.
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Biological Activity

The compound 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-N-({[(4-nitrobenzyl)oxy]amino}methylene)-1-hydrazinecarboxamide is a hydrazine derivative with potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and a comparative analysis of its effects.

  • Chemical Name: this compound
  • CAS Number: 321433-38-9
  • Molecular Formula: C10H11ClF3N5O
  • Molecular Weight: 293.67 g/mol

Antioxidant Activity

Research has shown that hydrazine derivatives exhibit significant antioxidant properties. For instance, a study demonstrated that certain hydrazine-derived ligands displayed higher antioxidant activity than ascorbic acid in DPPH radical scavenging assays. This suggests that the compound may possess similar capabilities, potentially contributing to its therapeutic effects against oxidative stress-related conditions .

Urease Inhibition

The compound's structural features indicate potential urease inhibitory activity. A related study found that hydrazine derivatives showed promising results in inhibiting urease, an enzyme linked to various gastrointestinal disorders. The IC50 values for active compounds ranged from 15.0 to 42.9 µM, highlighting the importance of the hydrazine moiety in this activity .

Cytotoxicity and Selectivity

In vitro studies on cytotoxicity against various cell lines have indicated that many hydrazine derivatives, including those structurally similar to the compound , exhibit low toxicity. For example, compounds tested against mouse fibroblast 3T3 cell lines showed no significant toxicity, indicating a favorable safety profile for further development .

Antimicrobial Activity

Hydrazine derivatives are also being explored for their antimicrobial properties. A study on quinoxaline derivatives indicated that several compounds exhibited significant activity against Plasmodium falciparum, with IC50 values as low as 0.24 µM for some derivatives. This suggests that similar structures may enhance antimicrobial efficacy, warranting further investigation into the compound's potential in treating infectious diseases .

Case Study 1: Antioxidant Evaluation

In a comparative study, several hydrazine derivatives were evaluated for their antioxidant capacity using the DPPH assay. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced radical scavenging abilities compared to their non-substituted counterparts. This supports the hypothesis that the trifluoromethyl group contributes to increased electron-withdrawing capacity, enhancing antioxidant activity .

Case Study 2: Urease Inhibition Mechanism

A detailed kinetic study on urease inhibition by hydrazine derivatives revealed mixed-type inhibition mechanisms with dissociation constants (Ki) ranging from 14.63 to 29.42 µM. The findings suggest that structural modifications, such as those present in the compound under discussion, could optimize urease inhibition through enhanced binding interactions with the enzyme's active site .

Comparative Analysis of Biological Activities

Activity Compound IC50/Effect Reference
AntioxidantHydrazine Derivative AHigher than Ascorbic Acid
Urease InhibitionHydrazine Derivative BIC50: 15.0 - 42.9 µM
CytotoxicityHydrazine Derivative CNo significant toxicity
AntimicrobialQuinoxaline DerivativeIC50: 0.24 µM

Properties

IUPAC Name

1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-[(E)-(4-nitrophenyl)methoxyiminomethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N6O4/c1-25(14-13(17)6-11(7-21-14)16(18,19)20)24-15(27)22-9-23-30-8-10-2-4-12(5-3-10)26(28)29/h2-7,9H,8H2,1H3,(H2,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTWEMUKNUUVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)NC=NOCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)N/C=N/OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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